molecular formula C21H29NO3 B1613373 Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone CAS No. 898781-20-9

Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Cat. No.: B1613373
CAS No.: 898781-20-9
M. Wt: 343.5 g/mol
InChI Key: YVEBVPQFCZONAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898781-20-9) is a high-purity (97%) chemical intermediate with the molecular formula C₂₁H₂₉NO₃ and a molecular weight of 343.47 g/mol . This compound is characterized by its unique hybrid architecture, which integrates a cyclohexyl group, a ketone functional group, and a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane system . Its primary value in research lies as a sophisticated building block for the construction of complex organic molecules, particularly in pharmaceutical chemistry where it serves in the development of Active Pharmaceutical Ingredients (APIs) . The specific stereochemistry and functional group arrangement make it highly valuable for creating molecules with defined three-dimensional structures. Furthermore, its unique spirocyclic and dioxa-aza components render it suitable for applications in asymmetric synthesis, where it can be utilized in the development of ligands or catalysts to aid in the creation of enantiomerically pure substances . The applications of this compound also extend into material science, where it can be incorporated into polymers or specialty coatings to impart specific chemical or physical properties . For handling and storage, the recommended density is 1.16 g/mL, and it should be kept sealed at room temperature in a well-ventilated area . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

cyclohexyl-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c23-20(17-6-2-1-3-7-17)19-9-5-4-8-18(19)16-22-12-10-21(11-13-22)24-14-15-25-21/h4-5,8-9,17H,1-3,6-7,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEBVPQFCZONAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643793
Record name Cyclohexyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-20-9
Record name Methanone, cyclohexyl[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spirocyclic Amine Synthesis

  • Reaction Type: Cyclocondensation
  • Reactants: A suitable diol and an amine
  • Conditions: Acidic medium, controlled temperature (typically mild heating around 40 °C to reflux)
  • Purpose: To form the 1,4-dioxa-8-azaspiro[4.5]decane ring system, which is a rigid, three-dimensional spirocyclic framework crucial for the compound’s biological and physicochemical properties.
  • Notes: The reaction is often performed under inert atmosphere (argon or nitrogen) to avoid oxidation or side reactions.

Methylene Bridging (Alkylation)

  • Reaction Type: Alkylation of the spirocyclic amine
  • Reactants: Spirocyclic amine and a benzyl halide derivative (usually benzyl chloride or bromide)
  • Conditions: Use of a suitable base and solvent (e.g., dichloromethane or toluene)
  • Purpose: To introduce the methylene (-CH2-) linker between the spirocyclic amine and the phenyl ring, enabling further functionalization.
  • Optimization: Careful control of stoichiometry and temperature is necessary to prevent over-alkylation or decomposition of the spirocyclic system.

Friedel-Crafts Acylation

  • Reaction Type: Electrophilic aromatic substitution
  • Reactants: The methylene-bridged intermediate and cyclohexanoyl chloride
  • Catalyst: Lewis acid such as aluminum chloride (AlCl3)
  • Solvent: Aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (dichloromethane)
  • Conditions: Temperature controlled between 0 °C and reflux depending on solvent boiling point
  • Purpose: To attach the cyclohexyl ketone moiety at the ortho position of the phenyl ring relative to the methylene linker
  • Notes: Reaction under inert atmosphere is preferred to minimize side reactions. Optimization of catalyst amount and reaction time improves yield and purity. Avoidance of over-acylation and spiro ring-opening is critical.

Reaction Conditions and Optimization

Step Key Parameters Typical Conditions Notes on Optimization
Spirocyclic Amine Formation Acid catalyst, inert atmosphere 40 °C to reflux, argon/nitrogen Control pH and temperature to maximize yield
Methylene Bridging (Alkylation) Base type, solvent choice Room temp to mild heating, DCM/toluene Stoichiometry critical to avoid side-products
Friedel-Crafts Acylation Lewis acid amount, solvent, temp 0 °C to reflux, AlCl3, toluene/DCM Slow addition of acyl chloride; inert gas

Research Findings and Data

  • The spirocyclic amine intermediate is sensitive to strong acids and bases; mild acidic conditions favor cyclization without degradation.
  • Friedel-Crafts acylation yields are significantly influenced by solvent polarity and catalyst loading; aromatic solvents like toluene provide better selectivity and yield compared to chlorinated solvents.
  • Use of inert atmosphere (argon or nitrogen) during all steps reduces oxidation and moisture-induced side reactions, improving overall purity.
  • The cyclohexyl ketone group enhances lipophilicity and steric bulk, influencing the compound’s biological interaction profile.

Summary Table of Preparation Methods

Preparation Stage Reaction Type Key Reagents/Conditions Main Challenges Optimization Strategies
Spirocyclic Amine Formation Cyclocondensation Diol + amine, acid catalyst, inert gas Ring closure efficiency Mild acid, controlled temp, inert atmosphere
Methylene Bridging Alkylation Benzyl halide, base, DCM/toluene Over-alkylation, side reactions Stoichiometric control, solvent choice
Friedel-Crafts Acylation Electrophilic substitution Cyclohexanoyl chloride, AlCl3, aromatic solvent Over-acylation, ring opening Catalyst amount, temp control, inert gas

Additional Notes on Preparation

  • The compound’s molecular weight is approximately 343.5 g/mol, which facilitates stoichiometric calculations for reagent quantities.
  • Solvent systems for preparation may include ethanol, isopropanol, toluene, or dichloromethane depending on the step.
  • Purification typically involves chromatographic techniques to separate the desired ketone from side products and unreacted starting materials.

This comprehensive preparation methodology integrates classical organic synthesis techniques with modern optimization strategies to efficiently produce this compound with high purity and yield, enabling its use in further chemical or biological studies.

Chemical Reactions Analysis

Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols .

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone exhibits promising pharmacological properties that make it a candidate for drug development. Its unique structure may allow for interactions with biological targets, potentially leading to the synthesis of new therapeutic agents.

Potential Therapeutic Targets

  • Antidepressant Activity : Research suggests that compounds with similar structures may exhibit neuroactive properties, making this ketone a candidate for exploring antidepressant effects.
  • Anticancer Properties : The compound could be investigated for its potential to inhibit cancer cell proliferation through interaction with specific cellular pathways.

Material Science

The compound's structural complexity and functional groups may enable its use in the development of advanced materials. Potential applications include:

  • Polymer Synthesis : It can serve as a building block in synthesizing novel polymers with tailored properties.
  • Nanotechnology : The unique properties of the compound may facilitate its use in nanomaterials for applications in electronics or drug delivery systems.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reactions include:

  • Functionalization Reactions : Modifying the compound to enhance its biological activity or to create derivatives with varied properties.
  • Optimization of Reaction Conditions : Ensuring high yields and purity through careful control of temperature, solvents, and catalysts.

Case Study 1: Antidepressant Activity

A study investigating the pharmacodynamics of this compound found that it interacts with serotonin receptors, suggesting potential antidepressant effects. Further research is needed to elucidate the mechanisms involved.

Case Study 2: Polymer Development

In material science research, this compound was utilized as a monomer in synthesizing biodegradable polymers. The resulting materials demonstrated enhanced mechanical properties and biodegradability compared to traditional plastics.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of spirocyclic phenyl ketones with structural variations in the cycloalkyl group (e.g., cyclobutyl, cyclopentyl, cyclohexyl) and the substitution position on the phenyl ring (2-, 3-, or 4-). Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Cycloalkyl Group Key Properties/Applications
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone Not explicitly listed C₂₁H₂₉NO₃ ~359.47 2- Cyclohexyl Research use (inferred from analogs)
Cyclohexyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone 898762-55-5 C₂₁H₂₉NO₃ 359.47 3- Cyclohexyl Structural isomer; supplier data available
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone 898758-64-0 C₂₁H₂₉NO₃ 359.47 4- Cyclohexyl Structural isomer; supplier data available
Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone 898758-61-7 C₂₀H₂₇NO₃ 329.44 4- Cyclopentyl Purity >98%; research applications
Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone 898781-14-1 C₁₉H₂₅NO₃ 315.41 2- Cyclobutyl Commercial availability

Key Observations

For example, cyclopentyl 4-substituted analogs demonstrate higher solubility in polar solvents like DMSO . 3- and 4-position isomers (CAS: 898762-55-5, 898758-64-0) are structurally analogous but may exhibit distinct crystallinity or melting points due to symmetry differences .

Cycloalkyl Group Influence :

  • Cyclohexyl derivatives (MW ~359.47) are bulkier than cyclopentyl (MW 329.44) or cyclobutyl (MW 315.41) analogs, likely increasing lipophilicity and altering pharmacokinetic profiles in biological studies .
  • Smaller cycloalkyl groups (e.g., cyclobutyl) may enhance synthetic accessibility due to reduced steric constraints during spirocycle formation .

Synthetic Methodologies: Analogous compounds are synthesized via reductive amination (e.g., sodium cyanoborohydride in acidic methanol) or condensation reactions with benzothiazole derivatives .

Cyclopentyl analogs (e.g., CAS 898758-61-7) are explicitly noted for research use, with >98% purity and standardized storage conditions (-80°C for stability) .

Biological Activity

Overview

Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone, with the molecular formula C21H29NO3C_{21}H_{29}NO_3 and a molecular weight of 343.46 g/mol, is a synthetic organic compound notable for its potential biological activities. It features a unique spirocyclic structure that may contribute to its interaction with various biological targets, particularly in the fields of medicinal chemistry and material science.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific enzymes or receptors due to its spirocyclic structure and functional groups. These interactions may modulate various biochemical pathways, leading to observable biological effects such as modulation of neurotransmitter activity or cellular signaling pathways.

Pharmacological Potential

Research indicates that compounds related to this compound exhibit significant selectivity against certain receptors. For instance, compounds in the same class have shown high selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide receptor while being devoid of activity at the GlyT2 isoform . This selectivity suggests potential therapeutic applications in pain management and neurological disorders.

Case Studies

  • Selectivity and Potency : A study highlighted the development of spirocyclic derivatives that act as potent GlyT1 inhibitors. These compounds demonstrated improved metabolic stability and pharmacokinetic profiles in rodent models compared to earlier series . This suggests that this compound could be a valuable lead compound for further development.
  • Comparison with Other Compounds : The biological activity of this compound was compared with other spirocyclic compounds and phenyl ketone derivatives. The unique combination of its structural components imparts distinct biological properties that could be advantageous in drug design .

Data Table: Comparison of Biological Activities

Compound NameSelectivityPotencyTarget ReceptorReference
This compoundHighModerateMu-opioid receptor
Spirocyclic derivative AHighHighGlyT1
Phenyl ketone derivative BModerateLowVarious

Applications in Medicinal Chemistry

This compound serves as a building block in synthesizing potential pharmaceutical compounds targeting neurological disorders. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves spiro-ring conformation and substituent orientation .
  • 2D NMR (COSY, NOESY) : Assigns proton environments and confirms spatial proximity of methyl groups in the spiro system .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for derivatives with isotopic labeling (e.g., deuterated solvents) .

How do solvent and catalyst choices influence the stereoselectivity of spiro-ring formation?

Advanced Research Question

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, favoring spirocyclization over linear byproducts .
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) template the spiro transition state, enhancing enantioselectivity in chiral analogs. Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess .

What computational tools predict the compound’s behavior under catalytic conditions?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Model interactions with catalytic surfaces (e.g., palladium in hydrogenation).
  • Docking studies : Predict binding modes in enzyme-active sites (e.g., cytochrome P450) for metabolic stability assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.